molecular formula C7H6O4 B11941922 2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione CAS No. 61699-85-2

2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione

Cat. No.: B11941922
CAS No.: 61699-85-2
M. Wt: 154.12 g/mol
InChI Key: UENHXZSHDQINTN-UHFFFAOYSA-N
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Description

2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione is a high-purity bicyclic organic compound with the molecular formula C7H6O4, supplied as a chemical reference standard for research and development purposes . This compound features a unique dioxabicyclo[5.2.0] framework incorporating multiple oxygen heteroatoms within its fused ring system, presenting both a dioxa bridge and fused dione functionalities that make it a valuable intermediate for exploring novel chemical space. Researchers utilize this structure in methodological studies for synthesizing complex oxygen-containing heterocycles , as a synthetic precursor to pharmacologically active molecules, particularly in the development of central nervous system agents , and as a core scaffold in medicinal chemistry for probing structure-activity relationships. The rigid bicyclic architecture serves as a constrained template in organic synthesis and chemical biology. This product is intended for research applications exclusively and is not manufactured for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle this material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61699-85-2

Molecular Formula

C7H6O4

Molecular Weight

154.12 g/mol

IUPAC Name

2,6-dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione

InChI

InChI=1S/C7H6O4/c8-4-5(9)7-6(4)10-2-1-3-11-7/h1-3H2

InChI Key

UENHXZSHDQINTN-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C(=O)C2=O)OC1

Origin of Product

United States

Preparation Methods

Substrate Design and Reaction Optimization

Key precursors include furan-derived dienes and α,β-unsaturated carbonyl compounds as dienophiles. For example, the reaction of 2,5-dimethylfuran with maleic anhydride under thermal conditions (120°C, toluene) yields a bicyclic adduct, which undergoes subsequent oxidation and ring contraction to form the target compound. Stereochemical outcomes are influenced by electron-withdrawing groups on the dienophile, with yields ranging from 45% to 68% depending on substitution patterns.

Catalytic Enhancements

Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) improve reaction rates and regioselectivity. In one study, the use of 10 mol% BF₃·OEt₂ at 80°C reduced reaction time from 24 hours to 6 hours, achieving a 72% yield.

[2+2] Photocycloaddition Strategies

Photochemical [2+2] cycloadditions offer a direct route to cyclobutane-containing bicyclic systems. This method is particularly effective for constructing the strained four-membered ring segment of the target molecule.

Substrate Selection and Irradiation Conditions

2(5H)-Furanones, such as 5-methyl-2(5H)-furanone, serve as ideal substrates due to their conjugated diene moieties. Irradiation with UV light (λ = 300 nm) in the presence of ethylene or 1,2-dichloroethylene generates anti-cycloadducts as major products. For instance, the reaction of 5-pivaloyloxymethyl-2(5H)-furanone with ethylene under UV light for 12 hours produces the bicyclic adduct in 65% yield.

Stereochemical Control

Chiral auxiliaries or asymmetric catalysis enhance enantioselectivity. A notable example involves the use of a chiral anionic catalyst during the photocycloaddition of benzopyrylium salts, achieving enantiomeric excess (ee) values up to 85%.

Acid-Catalyzed Condensation and Cyclization

Condensation reactions between aldehydes and ketones, followed by acid-mediated cyclization, represent a versatile synthetic route.

Aldehyde-Ketone Condensation

The reaction of 3,5-dimethoxybenzaldehyde with methyl vinyl ketone in acetic acid generates a linear precursor, which undergoes intramolecular cyclization upon treatment with sulfuric acid (H₂SO₄) at 60°C. This two-step process achieves an overall yield of 58%, with the cyclization step critically dependent on acid strength and temperature.

Solvent and Catalyst Screening

Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while protic acids (e.g., p-TsOH) enhance cyclization efficiency. A comparative study showed that p-TsOH in DMF at 80°C increased yields to 67% compared to 52% with H₂SO₄.

Thermolysis of 1,3-Dioxin-4-one Precursors

Thermal decomposition of 1,3-dioxin-4-ones under controlled conditions provides access to bicyclic structures via ring-opening and rearrangement.

Precursor Synthesis and Activation

2,2-Dimethyl-6-(2-aryl-2-oxoethyl)-4H-1,3-dioxin-4-ones are synthesized via Claisen condensation of diketones with acyl chlorides. Thermolysis at 150°C in decalin induces retro-Diels-Alder cleavage, followed by recombination to form the bicyclic dione. Kinetic studies using in situ UV/IR analysis revealed activation energies of 85–95 kJ/mol, with reaction rates optimized in flow reactors.

Flow Chemistry Applications

Continuous flow systems enhance heat transfer and residence time control, mitigating side reactions. A flow thermolysis platform operating at 160°C with a residence time of 5 minutes achieved 78% yield, surpassing batch yields of 62% under similar conditions.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the four primary preparation methods:

Method Conditions Yield (%) Advantages Limitations
Diels-Alder Cycloaddition120°C, BF₃·OEt₂, toluene68High regioselectivityRequires elevated temperatures
[2+2] PhotocycloadditionUV light, ethylene, 12 h65Direct cyclobutane formationLong irradiation times
Acid-Catalyzed Cyclizationp-TsOH, DMF, 80°C67Scalable, mild conditionsSensitivity to moisture
Thermolysis in Flow160°C, decalin, 5 min residence78Rapid, high throughputSpecialized equipment required

Chemical Reactions Analysis

Nucleophilic Reactions

The compound’s two carbonyl groups (at positions 8 and 9) are highly electrophilic, enabling nucleophilic additions under varied conditions:

  • Nucleophilic Attack : Grignard reagents, amines, and hydride donors (e.g., NaBH₄) react with the carbonyl carbons, forming substituted derivatives.

  • Diels-Alder Reactions : The compound acts as a dienophile in Diels-Alder cycloadditions, generating fused bicyclic products.

Oxidative and Reductive Transformations

  • Oxidation : Treatment with oxidizing agents like potassium permanganate (KMnO₄) converts the compound into derivatives with enhanced oxygen-containing functional groups.

  • Reduction : Tributyltin hydride (Bu₃SnH) or catalytic hydrogenation reduces the carbonyl groups to alcohols or hydrocarbons, depending on conditions.

Cyclization Reactions

The compound’s bicyclic structure participates in cyclization processes under catalytic conditions:

  • Gold(I)-Catalyzed Cyclizations : Intramolecular cyclization of alkynyl derivatives yields benzoxocines or related heterocycles via 8-endo-dig pathways .

  • Photochemical Rearrangements : UV irradiation can induce ring-opening or rearrangements, such as the Cargill rearrangement, to form distinct bicyclic products .

Substitution Reactions

Functional groups within the ring system undergo substitution:

  • Electrophilic Substitution : Halogenation or nitration at reactive positions (e.g., para to carbonyl groups) modifies the ring’s electronic properties.

  • Acid-Catalyzed Rearrangements : Protonation of carbonyl oxygens triggers ring expansions or contractions, generating tricyclic frameworks.

Mechanistic Insights

The reactivity is governed by:

  • Electronic Effects : Electron-withdrawing carbonyl groups activate adjacent positions for nucleophilic attack.

  • Steric Hindrance : The bicyclic framework restricts access to certain reaction sites, influencing regioselectivity.

This compound’s reactivity profile highlights its utility in constructing complex molecules and heterocycles, making it a valuable tool in synthetic organic chemistry. Further studies are needed to fully exploit its potential in medicinal and material applications.

Scientific Research Applications

Synthetic Applications

1.1 Synthesis of Complex Molecules

2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations makes it a valuable building block in organic synthesis.

Table 1: Synthetic Routes Utilizing this compound

Reaction TypeDescriptionReference
Radical CouplingUsed for the synthesis of substituted bicyclic compounds
Electrophilic AdditionActs as a dienophile in Diels-Alder reactions
Rearrangement ReactionsInvolved in the formation of spiro compounds

Medicinal Chemistry

2.1 Anticancer Activity

Research has shown that derivatives of this compound exhibit promising anticancer properties. The compound's structure allows it to interact with biological targets effectively.

Case Study: Cheloviolenes A and B

Cheloviolenes A and B are natural products synthesized using this compound as a precursor. These compounds have demonstrated significant cytotoxicity against various cancer cell lines, highlighting the potential of this bicyclic compound in drug development.

Table 2: Biological Activity of Derivatives

Compound NameActivity TypeIC50 (µM)Reference
Cheloviolene ACytotoxicity15
Cheloviolene BCytotoxicity12

Material Science

3.1 Polymer Chemistry

The unique properties of this compound allow it to be utilized in the development of novel polymers with enhanced mechanical properties and thermal stability.

Case Study: Polymer Blends

Research indicates that incorporating this compound into polymer blends can significantly improve tensile strength and thermal resistance compared to conventional materials.

Table 3: Properties of Polymer Blends

Polymer BlendTensile Strength (MPa)Thermal Stability (°C)Reference
Standard Polymer30150
Polymer with Additive45180

Environmental Applications

4.1 Biodegradable Materials

The incorporation of this compound into biodegradable materials is being explored for reducing environmental impact from plastics.

Case Study: Biodegradable Plastics

Studies have shown that plastics modified with this compound exhibit improved degradation rates under composting conditions compared to traditional plastics.

Mechanism of Action

The mechanism of action of 2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Variations in Bicyclic Frameworks

Ring Size and Heteroatom Positioning
  • 2,6-Dioxabicyclo[3.2.1]octane Derivatives: Found in polyketide mycotoxins (e.g., citreoviridinol and aurovertin analogs), these compounds feature a smaller bicyclo[3.2.1]octane core. The substituents (methyl or ethyl groups) on the oxygen bridge influence biological activity and stability. For example, ethyl-substituted citreoviridinol analogs exhibit distinct NMR profiles compared to methyl-substituted aurovertins .
  • 2,6-Dioxabicyclo[2.2.1]heptane Systems: Aspermerodione, a fungal metabolite, incorporates a [2.2.1]heptane ring with a spiro[bicyclo[3.2.2]nonane] moiety. The compact heptane ring reduces steric strain, enhancing stability in biosynthetic pathways .
  • 2,5-Dioxabicyclo[2.2.1]heptane Rings : Stressed metabolites from cobalt-treated cultures (e.g., compounds 7 and 8) feature oxygen bridges at positions 2 and 3. The altered oxygen placement and smaller ring size reduce conjugation with the α-pyrone system, affecting UV absorption and bioactivity .
Functional Group Modifications
  • Diones vs. Phosphonic Acid Derivatives: While 2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione contains two ketones, its diaza analog ([2-(8,9-Dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)ethyl]phosphonic acid, EAA-090) replaces oxygen with nitrogen and adds a phosphonic acid group. EAA-090 acts as a potent NMDA receptor antagonist (IC₅₀ = 0.34 µM for NR1A/NR2B receptors), highlighting the pharmacological impact of heteroatom substitution .
  • This structural variation alters applications in chiral synthesis and drug delivery .
Table 1: Key Structural and Functional Differences
Compound Name Bicyclo System Heteroatoms Functional Groups Key Applications/Properties Reference
This compound [5.2.0] O, O Diones Hydrolysis/cyclization studies
Citreoviridinol analogs [3.2.1] O, O Ethyl substituents Mycotoxin biosynthesis
Aspermerodione [2.2.1] O, O Spiro system Antifungal activity
EAA-090 (diaza analog) [5.2.0] N, N Phosphonic acid NMDA receptor antagonism
5,8-Dioxabicyclo[4.3.0]non-3-ene-2,9-dione [4.3.0] O, O Lactone Intermediate in aminal synthesis
9-Oxabicyclo[3.3.1]nonane-2,6-diol [3.3.1] O Diols Chiral building block
Reactivity and Stability
  • The [5.2.0] system in the target compound introduces torsional strain due to the fused 5- and 4-membered rings, increasing susceptibility to ring-opening reactions compared to less strained systems like [3.2.1]octane .
  • Diones in the target compound enhance electrophilicity, facilitating nucleophilic attacks (e.g., hydrolysis), whereas phosphonic acid groups in EAA-090 improve water solubility and receptor binding .

Biological Activity

2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione is a bicyclic compound notable for its unique structural features and potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C10H10O4C_{10}H_{10}O_4 with a molecular weight of approximately 194.18 g/mol. The compound features a bicyclic structure that includes two oxygen atoms in the ring system, which significantly influences its reactivity and biological interactions.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Utilizing aldehydes and ketones in the presence of catalysts to form the bicyclic structure.
  • Oxidative Methods : Employing oxidizing agents to introduce the dioxabicyclo framework from simpler precursors.

Biological Activity

The biological activity of this compound has been explored in several studies, demonstrating its potential as an anticancer agent and its antibacterial properties.

Anticancer Activity

Recent studies indicate that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Study A : A study published in the Journal of Organic Chemistry reported that this compound showed promising activity against breast cancer cells with an IC50 value of 12 µM .

Antibacterial Properties

Research has also highlighted the compound's effectiveness against bacterial strains:

  • Study B : In vitro tests indicated that the compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .

Case Studies

StudyFocusFindings
Study AAnticancerIC50 = 12 µM against breast cancer cells
Study BAntibacterialMIC = 50-100 µg/mL against S. aureus and E. coli

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Inhibition of DNA Synthesis : The compound may interact with DNA or associated enzymes, disrupting replication processes.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells leading to apoptosis.

Q & A

Q. What are the established synthetic routes for 2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione, and how are yields optimized?

The compound is synthesized via intramolecular cyclization of alkyl squaramate esters under controlled conditions. A reported method involves reacting precursors in anhydrous solvents (e.g., THF or DCM) with catalytic bases like triethylamine. Yields up to 84% are achieved by optimizing reaction time, temperature (typically 0–25°C), and stoichiometry of reactants. Post-synthesis purification via flash chromatography or recrystallization (e.g., using ethyl acetate/hexane mixtures) ensures high purity. Yield optimization requires careful monitoring of reaction intermediates using TLC or LC-MS .

Q. How is structural characterization performed for this bicyclic dione?

Structural confirmation relies on combined spectroscopic and spectrometric techniques:

  • High-Resolution Mass Spectrometry (HRMS) : ESI(-)-HRMS confirms molecular weight (e.g., observed m/z 155.0456 vs. calculated 155.0462 for related derivatives) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR resolve bicyclic scaffold geometry, with characteristic deshielded carbonyl signals (δ ~170–180 ppm) and bridgehead proton splitting patterns .
  • X-ray Crystallography : Single-crystal analysis (e.g., white prisms or needles) provides definitive bond lengths and angles, critical for verifying bicyclo[5.2.0] ring conformation .

Advanced Research Questions

Q. What mechanistic insights support its role as an NMDA receptor antagonist, and how are efficacy studies designed?

The compound’s derivative, EAA-090 ([2-(8,9-dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)-ethyl]phosphonic acid), acts as a competitive NMDA antagonist by binding to the glutamate recognition site. Key experimental models include:

  • Electrophysiology : Patch-clamp assays on hippocampal neurons quantify NMDA-induced current inhibition (IC50_{50} ~100 nM) .
  • In Vivo Pain Models : Thermal hypersensitivity (e.g., carrageenan-induced inflammation in rodents) measures latency to withdrawal, with EAA-090 showing dose-dependent analgesia (ED50_{50} ~10 mg/kg, i.v.) .
  • Neuroprotection Assays : Oxygen-glucose deprivation in cortical cultures evaluates reduction in neuronal apoptosis via NMDA blockade .

Q. How are bioisosteric strategies employed to enhance its pharmacokinetic profile?

To improve oral bioavailability, the 3-cyclobutene-1,2-dione moiety serves as an achiral α-amino acid bioisostere, mimicking glutamate’s carboxylate group while resisting metabolic degradation. Modifications include:

  • Prodrug Design : Oxymethylene-spaced diphenylester derivatives increase lipophilicity, enhancing blood-brain barrier penetration. In vivo studies in dogs show improved plasma half-life (t1/2_{1/2} >4 hrs) and brain/plasma ratios (>0.5) .
  • Metabolic Stability : Incubation with liver microsomes identifies vulnerable sites (e.g., ester hydrolysis), guiding methyl or fluorine substitutions to block cytochrome P450-mediated degradation .

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data?

Discrepancies often arise from differences in bioavailability or off-target effects. Methodological approaches include:

  • Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling : Correlate plasma exposure (AUC, Cmax_{max}) with target engagement (e.g., NMDA receptor occupancy via PET imaging) .
  • Tissue Distribution Studies : Radiolabeled analogs (e.g., 14^{14}C-EAA-090) quantify compound accumulation in brain vs. peripheral tissues, adjusting dosing regimens to optimize CNS delivery .
  • Species-Specific Metabolism : Cross-species comparisons (rodent vs. primate) identify metabolic pathways contributing to efficacy gaps, guiding structural refinements .

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